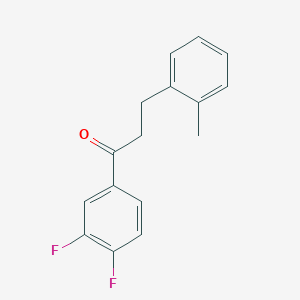

3',4'-Difluoro-3-(2-methylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHYNFUFHNOMLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644046 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-11-9 |

Source

|

| Record name | 1-Propanone, 1-(3,4-difluorophenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one is a substituted propiophenone derivative with potential applications in medicinal chemistry and drug discovery. The presence of the difluorophenyl moiety and the substituted phenyl ring suggests that this compound may exhibit interesting pharmacological properties, particularly within the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed characterization methods, and its potential as a modulator of monoamine transporters.

Chemical Profile and IUPAC Nomenclature

The formal IUPAC name for the compound commonly referred to as 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one . This nomenclature is derived from the propiophenone backbone, with the carbonyl group at position 1, a 3,4-difluorophenyl group attached to the carbonyl carbon, and a 2-methylphenyl group at position 3 of the propane chain.

| Property | Value |

| IUPAC Name | 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one |

| Molecular Formula | C₁₆H₁₄F₂O |

| Molecular Weight | 260.28 g/mol |

| CAS Number | 898790-11-9 |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would involve the reaction of 1,2-difluorobenzene with 3-(2-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthetic workflow for 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one.

Causality behind Experimental Choices:

-

Choice of Reactants: 1,2-difluorobenzene is the aromatic substrate, and 3-(2-methylphenyl)propanoyl chloride is the acylating agent. The acyl chloride is preferred over the corresponding carboxylic acid or anhydride for its higher reactivity in Friedel-Crafts acylation.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively activates the acyl chloride by coordinating to the chlorine atom, which generates a highly electrophilic acylium ion. This is crucial for the electrophilic attack on the electron-rich aromatic ring.

-

Solvent: An inert solvent, such as dichloromethane or dichloroethane, is typically used to facilitate the reaction while not reacting with the Lewis acid or the electrophile.

-

Reaction Conditions: The reaction is usually carried out at low temperatures (0 °C to room temperature) to control the reactivity and minimize side reactions.

Step-by-Step Experimental Protocol

-

Preparation of the Acyl Chloride: 3-(2-methylphenyl)propanoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to synthesize 3-(2-methylphenyl)propanoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane.

-

Friedel-Crafts Acylation:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(2-methylphenyl)propanoyl chloride (1 equivalent) in anhydrous dichloromethane to the suspension via the dropping funnel.

-

After the addition of the acyl chloride, add 1,2-difluorobenzene (1 equivalent) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methylene protons of the propane chain, and the methyl group protons. The protons on the difluorinated ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methylene protons adjacent to the carbonyl group will be deshielded and appear as a triplet, while the other methylene protons will also appear as a triplet. The methyl protons will be a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (downfield), the aromatic carbons (with those bonded to fluorine showing large one-bond C-F coupling constants), the methylene carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹ for aromatic ketones.[3][4][5][6] Other significant peaks will include C-H stretching vibrations of the aromatic rings and the alkyl chain, and C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

The mass spectrum, likely obtained by electron ionization (EI), would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (260.28 g/mol ).[7][8][9] Common fragmentation patterns for propiophenones include cleavage of the C-C bonds adjacent to the carbonyl group.[7][10] The presence of the difluorophenyl group would lead to characteristic fragment ions.

Potential Pharmacological Applications: A Focus on Monoamine Transporters

Propiophenone derivatives are known to possess a wide range of biological activities, including antiarrhythmic, antidiabetic, and local anesthetic properties.[11][] Furthermore, structurally related compounds, such as cathinones, are potent inhibitors of monoamine transporters, including the dopamine transporter (DAT) and the norepinephrine transporter (NET).[13] The structural features of 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one make it a compelling candidate for investigation as a modulator of these transporters.

Rationale for Targeting DAT and NET

-

Structural Analogy: The core structure of the target molecule shares similarities with known monoamine reuptake inhibitors.

-

Role of Fluorine: The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and blood-brain barrier penetration of drug candidates.

Caption: Logical relationship of the target compound with monoamine transporters.

Experimental Workflow for In Vitro Pharmacological Profiling

To assess the activity of 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one on DAT and NET, a series of in vitro assays can be performed.

These assays determine the affinity of the test compound for the transporters by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Protocol:

-

Cell Culture and Membrane Preparation: Use cell lines stably expressing human DAT (hDAT) or human NET (hNET). Harvest the cells and prepare membrane fractions by homogenization and centrifugation.

-

Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

-

Incubate at room temperature for a defined period to reach equilibrium.

-

-

Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

These functional assays measure the ability of the test compound to inhibit the uptake of radiolabeled monoamines (e.g., [³H]dopamine or [³H]norepinephrine) into cells expressing the respective transporters.[14]

Step-by-Step Protocol:

-

Cell Culture: Plate cells expressing hDAT or hNET in a 96-well plate and allow them to adhere overnight.

-

Uptake Assay:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Initiate the uptake by adding a fixed concentration of the radiolabeled monoamine.

-

Incubate for a short period at 37 °C.

-

-

Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the accumulated radioactivity.

-

Detection and Analysis: Measure the radioactivity in the cell lysates using a scintillation counter. Calculate the IC₅₀ value for the inhibition of monoamine uptake.

Conclusion

1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one is a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods like Friedel-Crafts acylation, and its structure can be unambiguously confirmed using standard spectroscopic techniques. The structural similarities to known psychoactive compounds, particularly monoamine reuptake inhibitors, suggest that it may be a valuable tool for studying the function of dopamine and norepinephrine transporters and could serve as a lead compound for the development of novel therapeutics targeting these systems. The experimental protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and pharmacological evaluation.

References

-

Friedel-Crafts Reactions - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed. (2012, March 15). Retrieved from [Link]

-

Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants - PubMed. (2018, October 9). Retrieved from [Link]

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).

-

In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - PubMed Central. (n.d.). Retrieved from [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]

-

Regioselective friedel-crafts acylation with 2-arylfuran-3,4-dicarboxylic acid anhydrides and 3-methoxycarbonyl-2-arylfuran-4-carboxylic acid chlorides. (n.d.). Retrieved from [Link]

-

The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

The Carbonyl Group, Part I: Introduction - Spectroscopy Online. (2017, September 1). Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

-

Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed. (2017, May 13). Retrieved from [Link]

-

Propiophenone - Wikipedia. (n.d.). Retrieved from [Link]

-

High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. (n.d.). Retrieved from [Link]

-

4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Green and Efficient One‐Pot Synthesis of 1,3‐Diaryl‐3‐arylamino‐propan‐1‐one Derivatives Using Thiamine Hydrochloride as a Catalyst - ResearchGate. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation with Amides - PMC - NIH. (n.d.). Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - SIOC Journals. (n.d.). Retrieved from [Link]

-

Expression of dopamine transporter (DAT), norepinephrine transporter... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. (n.d.). Retrieved from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

- US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols - Google Patents. (n.d.).

-

Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters - PubMed. (2018, March 6). Retrieved from [Link]

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Monoamine reuptake inhibitors – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

No Differential Regulation of Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) Binding in a Primate Model of Parkinson Disease | PLOS One - Research journals. (n.d.). Retrieved from [Link]

-

mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - NIH. (n.d.). Retrieved from [Link]

-

Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Fragmentation in Mass Spectrometry - YouTube. (2023, June 2). Retrieved from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3',4'-Difluoro-3-(2-methylphenyl)propiophenone: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and potential applications of the novel propiophenone derivative, 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities with potential therapeutic value.

Introduction and Rationale

Propiophenone and its derivatives represent a significant class of organic compounds that are pivotal as intermediates in the synthesis of various pharmaceuticals and biologically active molecules. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The presence of a difluorinated phenyl ring and a methyl-substituted phenyl ring in 3',4'-Difluoro-3-(2-methylphenyl)propiophenone suggests a unique electronic and steric profile that could impart interesting biological activities. This guide aims to provide a foundational understanding of this compound, thereby facilitating its further investigation and potential exploitation in drug discovery programs.

Physicochemical Properties

While experimental data for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is not extensively available in the public domain, its fundamental properties can be reliably predicted based on its structure and data from analogous compounds.

Structural and General Information

| Property | Value | Source |

| IUPAC Name | 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Synonyms | 3',4'-Difluoro-3-(o-tolyl)propiophenone | |

| CAS Number | 898790-11-9 | |

| Molecular Formula | C₁₆H₁₄F₂O | |

| Molecular Weight | 260.28 g/mol | |

| Appearance | Predicted to be a white to off-white solid | - |

Predicted Physicochemical Data

The following table summarizes the computed physicochemical properties of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. These values are useful for predicting its behavior in various experimental settings.

| Property | Predicted Value | Source |

| XLogP3 | 4.1 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 17.1 Ų | |

| Melting Point | Estimated to be in the range of 80-120 °C | Based on analogs |

| Boiling Point | Estimated to be >300 °C | Based on analogs |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and insoluble in water. | - |

Synthesis and Reaction Mechanisms

A plausible and efficient synthetic route for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is proposed via a Friedel-Crafts acylation reaction. This method is widely used for the synthesis of aryl ketones and is adaptable for this specific target molecule. A similar approach has been documented for the synthesis of related difluorophenyl ketone derivatives[1].

Proposed Synthetic Pathway

The synthesis involves a two-step process starting from commercially available reagents:

Caption: Proposed synthesis of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

1,2-Difluorobenzene

-

3-(2-Methylphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Step 1: Synthesis of 3-(2-Methylphenyl)propanoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-methylphenyl)propanoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.5 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(2-methylphenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a separate three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(2-methylphenyl)propanoyl chloride (1.0 eq) in anhydrous dichloromethane to the suspension.

-

After stirring for 15 minutes, add 1,2-difluorobenzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are the predicted spectral data based on the structure and known chemical shifts of similar compounds.

¹H NMR Spectroscopy

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (difluorophenyl) | 7.6 - 7.9 | m |

| Aromatic-H (methylphenyl) | 7.1 - 7.3 | m |

| -CH₂- (adjacent to carbonyl) | ~3.3 | t |

| -CH₂- (benzylic) | ~3.1 | t |

| -CH₃ (methylphenyl) | ~2.3 | s |

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 195 - 200 |

| Aromatic C-F | 150 - 160 (d, J_CF) |

| Aromatic C-H (difluorophenyl) | 115 - 130 |

| Aromatic C-H (methylphenyl) | 125 - 140 |

| Aromatic C-C (ipso) | 130 - 145 |

| -CH₂- (adjacent to carbonyl) | ~40 |

| -CH₂- (benzylic) | ~30 |

| -CH₃ (methylphenyl) | ~19 |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring, likely in the range of -130 to -150 ppm, with characteristic fluorine-fluorine and fluorine-proton coupling patterns.

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (ketone) stretch | 1680 - 1700 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| C-F stretch | 1100 - 1250 |

| Aromatic C=C stretch | 1450 - 1600 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 260.10. Characteristic fragmentation patterns would include the loss of the ethyl-2-methylphenyl group and fragments corresponding to the difluorobenzoyl cation.

Potential Applications in Drug Discovery

While there is no specific literature on the biological activity of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, the broader class of propiophenone and chalcone derivatives has been extensively studied for various therapeutic applications.

Caption: Potential therapeutic applications of the target molecule.

Chalcones (1,3-diaryl-2-propen-1-ones), which can be considered precursors to propiophenone derivatives, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural similarity of the target molecule to these pharmacologically active scaffolds suggests that it may also possess interesting biological properties. The difluoro substitution can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates. The 2-methylphenyl group introduces a specific steric and electronic environment that could lead to selective interactions with biological targets.

Safety and Handling

As there is no specific safety data for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, it is prudent to handle it with the care afforded to new chemical entities with unknown toxicological profiles. General safety guidelines for handling propiophenone and fluorinated organic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Fire Safety: Propiophenone itself is a combustible liquid. While the solid nature of the target compound at room temperature reduces this risk, it should be kept away from ignition sources.

-

Toxicology: The toxicological properties have not been determined. Avoid skin contact and ingestion. In case of exposure, wash the affected area with copious amounts of water and seek medical attention.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3',4'-Difluoro-3-(2-methylphenyl)propiophenone is a novel compound with potential for further investigation in the field of medicinal chemistry. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on established chemical principles, and the predicted physicochemical and spectroscopic data offer a basis for its identification and characterization. Further experimental studies are warranted to fully elucidate the properties and biological activities of this promising molecule.

References

-

PubChem. Compound Summary for CID 24725653, 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. National Center for Biotechnology Information. [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

Sources

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 3',4'-Difluoro-3-(2-methylphenyl)propiophenone (IUPAC Name: 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one) is a propiophenone derivative whose pharmacological and material properties are of significant interest.[1] The presence of a difluorinated phenyl ring, a carbonyl group, and a substituted tolyl moiety creates a unique electronic and steric environment, making a thorough spectroscopic characterization essential for its unambiguous identification and for predicting its reactivity and interactions.

This technical guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopic theory and comparative data from analogous structures to offer a robust predictive framework. This guide is intended to serve as a valuable resource for researchers, enabling them to identify this compound, understand its structural nuances, and anticipate its spectral behavior.

Molecular Structure and Analytical Approach

The foundational step in predicting spectral data is a thorough understanding of the molecule's structure. The key structural features of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone that will govern its spectral properties are:

-

The Propiophenone Backbone: An ethyl group attached to a carbonyl carbon.

-

The 3',4'-Difluorophenyl Group: An aromatic ring with two electron-withdrawing fluorine atoms, which will significantly influence the chemical shifts of adjacent protons and carbons.

-

The 2-Methylphenyl (o-tolyl) Group: An aromatic ring with an electron-donating methyl group.

-

The Propyl Chain: The three-carbon chain connecting the two aromatic rings.

Our predictive analysis will be guided by the fundamental principles of each spectroscopic technique, drawing parallels with known data for propiophenone and other substituted aromatic ketones.

Sources

The Evolving Landscape of Difluoro-propiophenone Analogs: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The propiophenone scaffold has long been a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The strategic incorporation of fluorine atoms, particularly as a difluoro-substitution pattern on the phenyl ring, has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of these analogs, leading to enhanced biological activity. This in-depth technical guide synthesizes the current understanding of the structure-activity relationships (SAR) of difluoro-propiophenone analogs, with a primary focus on their potential as anticancer agents. By examining the causality behind experimental choices in analog design, synthesis, and biological evaluation, this guide provides a framework for researchers to navigate the chemical space of difluoro-propiophenones and unlock their therapeutic potential.

Introduction: The Propiophenone Scaffold and the Fluorine Advantage

The propiophenone core, characterized by a phenyl ring attached to a propan-1-one chain, represents a versatile template for ligand design. Its synthetic tractability allows for systematic modifications at multiple positions, making it an ideal starting point for SAR studies. Phenylpropiophenone derivatives have demonstrated a wide range of biological activities, including significant cytotoxic effects against various cancer cell lines.[1]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity and basicity, and improve binding affinity to target proteins.[2] Specifically, the presence of a difluoro-substituted phenyl ring can profoundly influence the electronic properties of the molecule, alter its conformation, and block metabolically labile sites, thereby improving its pharmacokinetic profile.[2] This guide will delve into the nuanced interplay between the difluorinated phenyl ring, modifications on the propiophenone backbone, and the resulting biological activity.

Core Structure-Activity Relationships of the Propiophenone Scaffold

A foundational understanding of the SAR of the parent propiophenone scaffold is essential for the rational design of difluoro-analogs. Studies on a series of phenylpropiophenone derivatives have elucidated key structural features that govern their cytotoxic activity.[1][3]

Aromatic Ring Substitutions

Modifications on the phenyl ring of the propiophenone core significantly impact biological activity. The position, number, and nature of substituents can influence the molecule's interaction with biological targets. While a comprehensive SAR for all substitution patterns is extensive, general trends indicate that the electronic and steric properties of the substituents play a crucial role.

Propiophenone Side Chain Modifications

Alterations to the three-carbon side chain of the propiophenone scaffold offer another avenue for optimizing activity. Key modifications include:

-

α-Substitution: Introduction of substituents at the α-carbon can influence the molecule's conformation and interaction with target proteins. For instance, α-(perfluoroalkylsulfonyl)propiophenones have been synthesized as reagents for light-mediated perfluoroalkylation, highlighting the chemical versatility of this position.[4]

-

β-Keto Group: The ketone at the β-position is a critical pharmacophoric feature, often involved in hydrogen bonding or other key interactions within a biological target's active site.

-

Terminal Modifications: Changes to the terminal methyl group can impact lipophilicity and overall shape, influencing cell permeability and target engagement.

The following diagram illustrates the key regions of the difluoro-propiophenone scaffold amenable to modification for SAR studies.

A diagram illustrating the key modifiable regions of the difluoro-propiophenone scaffold for SAR exploration.

Anticancer Activity of Difluoro-propiophenone Analogs: A Case Study

While a comprehensive SAR study focused solely on simple difluoro-propiophenone analogs is not extensively documented in publicly available literature, valuable insights can be gleaned from structurally related compounds. A notable example is the investigation of (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one derivatives, which can be considered as extended and unsaturated analogs of difluoro-propiophenones.[5] These compounds have been synthesized and evaluated for their in vitro cytotoxic activity against the Hep-2 human larynx carcinoma cell line.[5]

Key Findings from (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one Derivatives

The study explored the impact of various substituents on the C-3 aryl ring of the propenone scaffold.[5] The table below summarizes the cytotoxic activity (IC50) of selected analogs, providing a glimpse into the SAR of this class of compounds.

| Compound ID | C-3 Aryl Substituent | IC50 (µM) against Hep-2 cells[5] |

| 1a | Phenyl | >100 |

| 1b | 4-Methylphenyl | 85.2 |

| 1c | 4-Methoxyphenyl | 72.5 |

| 1d | 4-Chlorophenyl | 60.1 |

| 1e | 4-Nitrophenyl | 45.3 |

Data synthesized from the study on (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one derivatives.[5]

From this data, a preliminary SAR can be deduced:

-

Electron-withdrawing groups on the C-3 aryl ring, such as chloro and nitro groups, tend to enhance cytotoxic activity compared to the unsubstituted phenyl analog.

-

Electron-donating groups , like methyl and methoxy, also show some improvement in activity, suggesting that both electronic and steric factors are at play.

These findings suggest that for difluoro-propiophenone analogs, systematic variation of substituents on a second aromatic ring or other appended moieties could be a fruitful strategy for enhancing anticancer potency.

Methodologies for Synthesis and Biological Evaluation

The successful exploration of the SAR of difluoro-propiophenone analogs relies on robust synthetic methods and reliable biological assays.

Synthesis of a Representative Difluoro-propiophenone Analog

The synthesis of difluoro-propiophenone analogs can be achieved through various established methods. A representative protocol for the synthesis of 3',5'-difluoropropiophenone is outlined below.[6]

Protocol: Synthesis of 3',5'-Difluoropropiophenone [6]

-

To a solution of 3,5-difluorobenzonitrile (0.36 mol) in 500 mL of diethyl ether at 0 °C, add dropwise a solution of ethylmagnesium bromide (0.41 mol) in diethyl ether.

-

Reflux the reaction mixture for 3 hours.

-

Cool the mixture in an ice bath and hydrolyze with 100 mL of 6N aqueous hydrogen chloride.

-

Heat the mixture on a steam bath for 30 minutes.

-

Adjust the pH to be acidic (verified with litmus paper).

-

Separate the two phases by extracting the aqueous phase with diethyl ether.

-

Combine the organic extracts, dry over sodium sulfate, and concentrate in vacuo to yield the crude 3',5'-difluoropropiophenone.

The following diagram illustrates the general workflow for the synthesis of a difluoro-propiophenone analog.

A workflow for the biological evaluation and SAR analysis of difluoro-propiophenone analogs.

Future Directions and Conclusion

The exploration of difluoro-propiophenone analogs as potential therapeutic agents is a promising area of research. While the existing literature provides a solid foundation, several avenues for future investigation remain:

-

Systematic SAR Studies: A comprehensive SAR study focusing on a library of difluoro-propiophenone analogs with systematic variations in the position of the fluorine atoms on the phenyl ring and diverse substitutions on the propiophenone side chain is warranted.

-

Target Identification and Mechanism of Action: For active compounds, identifying the specific biological targets and elucidating the detailed mechanism of action will be crucial for further development.

-

In Vivo Efficacy and Pharmacokinetics: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

References

-

A series of (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one derivatives were synthesized and in vitro cytotoxic activity of the compounds were evaluated against Hep-2 cell line by MTT assay. The structure activity relationship based on the type of substituent on C-3 propenones was explored. (2018). ResearchGate. [Link]

-

Substituted cathinones, or simply cathinones, which include some stimulants and entactogens, are derivatives of cathinone. They feature a phenethylamine core with an alkyl group attached to the alpha carbon, and a ketone group attached to the beta carbon, along with additional substitutions. (n.d.). Wikipedia. [Link]

-

Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022). Beilstein Journal of Organic Chemistry. [Link]

-

Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025). Journal of Cheminformatics. [Link]

-

Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. (2013). European Journal of Medicinal Chemistry. [Link]

-

measuring enzyme inhibition by drugs. (2021). YouTube. [Link]

-

Structure-Activity Relationships of Synthetic Cathinones. (n.d.). Current Topics in Behavioral Neurosciences. [Link]

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2015). Molecules. [Link]

-

Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists. (2008). Journal of Medicinal Chemistry. [Link]

-

Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. (2013). European Journal of Medicinal Chemistry. [Link]

-

Synthesis of 3',5'-difluoropropiophenone. (n.d.). PrepChem.com. [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. [Link]

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2015). MDPI. [Link]

-

Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. (n.d.). MDPI. [Link]

-

(PDF) Structure-Activity Relationships of Synthetic Cathinones. (n.d.). ResearchGate. [Link]

-

Beyond IC 50 —A computational dynamic model of drug resistance in enzyme inhibition treatment. (n.d.). PLOS Computational Biology. [Link]

-

Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. (n.d.). Frontiers in Pharmacology. [Link]

-

IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. (n.d.). ResearchGate. [Link]

-

Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). Scientific Reports. [Link]

-

Why IC50's Are Bad for You. (n.d.). BioKin, Ltd. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

-

Emerging drugs of abuse: current perspectives on substituted cathinone. (2014). Substance Abuse and Rehabilitation. [Link]

-

The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (n.d.). Molecules. [Link]

-

Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. (n.d.). European Journal of Medicinal Chemistry. [Link]

-

SYNTHESIS OF 1-(2,4-DIFLUORPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND INVESTIGATION OF THEIR ANTICANCER ACTIVITY. (n.d.). ResearchGate. [Link]

-

Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. (n.d.). The Royal Society of Chemistry. [Link]

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (n.d.). Iranian Journal of Pharmaceutical Research. [Link]

-

Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. (n.d.). ChemRxiv. [Link]

-

Synthesis of Propan-1,3-diones and Chromens. (2025). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

Methodological & Application

Synthesis Protocol for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone: An Application Note

Introduction

3',4'-Difluoro-3-(2-methylphenyl)propiophenone is a halogenated aromatic ketone with potential applications in medicinal chemistry and materials science. The propiophenone scaffold is a common structural motif in various biologically active compounds. The introduction of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing metabolic stability and binding affinity. This application note provides a detailed, three-step synthesis protocol for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, designed for researchers in organic synthesis and drug development. The described method is based on a robust Friedel-Crafts acylation strategy, which is preceded by the synthesis of the requisite acyl chloride intermediate.

Overall Synthetic Strategy

The synthesis of the target molecule, 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one, is achieved through a three-step sequence. The first step involves the preparation of 3-(2-methylphenyl)propanoic acid. This is followed by the conversion of the carboxylic acid to its corresponding acyl chloride. The final step is a Friedel-Crafts acylation of 1,2-difluorobenzene with the synthesized acyl chloride to yield the desired product. This approach is chosen for its reliability and the commercial availability of the starting materials.

Figure 1: Overall synthetic workflow for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.

Experimental Protocols

Step 1: Synthesis of 3-(2-methylphenyl)propanoic acid

This step is performed in two parts: the synthesis of 3-(2-methylphenyl)propenoic acid via a Knoevenagel condensation, followed by its reduction to the corresponding propanoic acid.

Part 1a: Synthesis of 3-(2-methylphenyl)propenoic acid

-

Materials:

-

2-Methylbenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Toluene

-

Hydrochloric acid (concentrated)

-

Deionized water

-

-

Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-methylbenzaldehyde (1.0 eq), malonic acid (1.1 eq), and toluene.

-

Add pyridine (2.0 eq) and a catalytic amount of piperidine (0.1 eq).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 3-4 hours), cool the mixture to room temperature.

-

Acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

-

Dry the solid under vacuum to yield 3-(2-methylphenyl)propenoic acid.

-

Part 1b: Reduction to 3-(2-methylphenyl)propanoic acid

-

Materials:

-

3-(2-Methylphenyl)propenoic acid

-

Sodium hydroxide

-

Raney Nickel (catalyst)

-

Hydrazine hydrate (80%)

-

Deionized water

-

Hydrochloric acid (concentrated)

-

-

Protocol:

-

Dissolve 3-(2-methylphenyl)propenoic acid in an aqueous solution of sodium hydroxide.

-

Heat the solution to 80-90°C until it becomes clear.

-

Carefully add Raney Nickel to the hot solution.

-

Slowly add hydrazine hydrate dropwise. The reaction will produce gas. Continue the addition until gas evolution ceases.[1]

-

Filter the hot solution to remove the catalyst.

-

Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain 3-(2-methylphenyl)propanoic acid.

-

Step 2: Synthesis of 3-(2-methylphenyl)propanoyl chloride

-

Materials:

-

3-(2-methylphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

-

-

Protocol:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 3-(2-methylphenyl)propanoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq) dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the solvent and excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(2-methylphenyl)propanoyl chloride, which can be used in the next step without further purification.

-

Step 3: Friedel-Crafts Acylation to Yield 3',4'-Difluoro-3-(2-methylphenyl)propiophenone

-

Materials:

-

3-(2-Methylphenyl)propanoyl chloride

-

1,2-Difluorobenzene

-

Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend aluminum chloride (1.2 eq) in anhydrous DCM and cool to 0°C.

-

In a separate flask, dissolve 3-(2-methylphenyl)propanoyl chloride (1.0 eq) and 1,2-difluorobenzene (1.5 eq) in anhydrous DCM.

-

Slowly add the solution of the acyl chloride and difluorobenzene to the AlCl₃ suspension at 0°C.

-

After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.

-

Data Presentation

| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Solvent | Temperature | Typical Yield |

| 1a | 2-Methylbenzaldehyde | Malonic Acid | Pyridine/Piperidine | Toluene | Reflux | 85-95% |

| 1b | 3-(2-Methylphenyl)propenoic acid | Hydrazine Hydrate | Raney Nickel | Water/NaOH | 80-90°C | >90%[1] |

| 2 | 3-(2-Methylphenyl)propanoic acid | Thionyl Chloride | DMF (cat.) | DCM | Reflux | >95% (crude) |

| 3 | 3-(2-Methylphenyl)propanoyl chloride | 1,2-Difluorobenzene | Aluminum Chloride | DCM | 0°C to RT | 60-75% |

Scientific Rationale and Discussion

The chosen synthetic route leverages well-established and high-yielding reactions. The Knoevenagel condensation in Step 1a is a reliable method for forming carbon-carbon double bonds from aldehydes and active methylene compounds like malonic acid. The subsequent reduction of the α,β-unsaturated carboxylic acid in Step 1b is effectively achieved using hydrazine hydrate with a Raney Nickel catalyst, a variation of the Wolff-Kishner reduction.[1]

The conversion of the carboxylic acid to the acyl chloride in Step 2 is a standard and efficient transformation using thionyl chloride. The addition of a catalytic amount of DMF accelerates the reaction by forming the reactive Vilsmeier reagent in situ.

The final Friedel-Crafts acylation in Step 3 is a classic electrophilic aromatic substitution.[2] Aluminum chloride is a strong Lewis acid that activates the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich 1,2-difluorobenzene ring. The directing effects of the fluorine atoms favor acylation at the position para to one of the fluorine atoms.

Characterization of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone

The final product should be characterized to confirm its identity and purity.

-

Appearance: Expected to be a solid or a viscous oil.

-

Molecular Formula: C₁₆H₁₄F₂O[3]

-

Molecular Weight: 260.28 g/mol [3]

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the difluorophenyl and methylphenyl rings, as well as the aliphatic protons of the propane chain. The methyl group on the tolyl ring will appear as a singlet.

-

¹³C NMR: The spectrum will display the expected number of signals for the 16 carbon atoms, including the carbonyl carbon at a characteristic downfield shift.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

-

Purity: Can be assessed by High-Performance Liquid Chromatography (HPLC).

References

- Organic Syntheses, Coll. Vol. 3, p.711 (1955); Vol. 28, p.82 (1948).

- CN102617328A - Preparation method of hydrocinnamic acid - Google P

- US5939581A - Processes for preparing hydrocinnamic acid - Google P

- Organic Syntheses, Coll. Vol. 3, p.649 (1955); Vol. 26, p.66 (1946).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

- Prakash, G. K. S., & Mathew, T. (2010). Friedel–Crafts Acylation. In Name Reactions for Homologation-Part I (pp. 1-40). John Wiley & Sons, Inc.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

PubChem. 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. [Link]

Sources

Application Note: A Detailed Protocol for the Grignard Reaction Synthesis of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone

Introduction: The Significance of Fluorinated Propiophenones in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[1][]. The propiophenone skeleton, a common motif in pharmacologically active compounds, serves as a valuable template for the development of new therapeutic agents, with derivatives exhibiting anti-arrhythmic, antidiabetic, and antimicrobial properties[3]. The target molecule of this guide, 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, combines the beneficial attributes of a difluorinated aromatic ring with the propiophenone core, making it a compound of significant interest for researchers, scientists, and drug development professionals. This document provides a comprehensive, in-depth guide to its synthesis via a Grignard reaction, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Scientific Principles and Experimental Rationale

The synthesis of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is achieved through a two-step process centered around the versatile Grignard reaction.

1. Formation of the Grignard Reagent: A Battle Against Wurtz Coupling

The initial and most critical step is the formation of the 2-methylbenzylmagnesium chloride Grignard reagent. This involves the reaction of 2-methylbenzyl chloride with magnesium metal in an anhydrous ether solvent. However, the preparation of benzylic Grignard reagents is notoriously challenging due to a significant side reaction known as Wurtz coupling[4][5]. In this undesired pathway, the newly formed Grignard reagent acts as a nucleophile and attacks the starting benzylic halide, leading to the formation of a dimer (1,2-bis(2-methylphenyl)ethane in this case) and a reduction in the yield of the desired organometallic reagent.

To mitigate this, the choice of solvent is paramount. While tetrahydrofuran (THF) is a common solvent for Grignard reactions, studies have shown that 2-methyltetrahydrofuran (2-MeTHF) can significantly suppress Wurtz coupling in the formation of benzylic Grignard reagents[4]. 2-MeTHF, being a greener solvent alternative, is therefore the recommended choice for this synthesis.

2. Nucleophilic Addition to a Nitrile: A Controlled Pathway to Ketones

The second stage of the synthesis involves the nucleophilic addition of the prepared 2-methylbenzylmagnesium chloride to the electrophilic carbon of 3,4-difluorobenzonitrile. Grignard reagents react readily with nitriles to form a stable intermediate magnesium salt of a ketimine[6][7]. A key advantage of using a nitrile as the electrophile is that the reaction typically stops after a single addition of the Grignard reagent. The resulting negatively charged nitrogen on the ketimine intermediate is unreactive towards further nucleophilic attack by another Grignard molecule[8]. This controlled reactivity is what makes this method a reliable route to ketones.

3. Acidic Workup: The Final Transformation

The final step is the hydrolysis of the ketimine intermediate. This is achieved by quenching the reaction mixture with an aqueous acid, such as hydrochloric acid. The acidic conditions protonate the nitrogen atom of the imine, making the carbon atom susceptible to nucleophilic attack by water. Subsequent proton transfers and elimination of ammonia lead to the formation of the desired ketone, 3',4'-Difluoro-3-(2-methylphenyl)propiophenone[6].

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier |

| Magnesium turnings | Mg | 24.31 | 1.46 g | 60.0 | e.g., Sigma-Aldrich |

| Iodine | I₂ | 253.81 | 1 crystal | - | e.g., Sigma-Aldrich |

| 2-Methylbenzyl chloride | C₈H₉Cl | 140.61 | 7.03 g | 50.0 | e.g., Sigma-Aldrich |

| 3,4-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | 6.26 g | 45.0 | e.g., Sigma-Aldrich |

| Anhydrous 2-MeTHF | C₅H₁₀O | 86.13 | 150 mL | - | e.g., Sigma-Aldrich |

| 1 M Hydrochloric Acid | HCl | 36.46 | ~100 mL | - | e.g., Fisher Scientific |

| Saturated NaCl solution | NaCl | 58.44 | ~50 mL | - | Lab prepared |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | e.g., Fisher Scientific |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | e.g., Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | e.g., Fisher Scientific |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | e.g., Fisher Scientific |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Syringes and needles

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

Safety Precautions:

-

Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

-

Anhydrous solvents are essential. Ensure all glassware is thoroughly dried in an oven before use.

-

2-Methylbenzyl chloride is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

3,4-Difluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. Avoid generating dust and handle with appropriate PPE in a fume hood.

-

The reaction for Grignard formation is exothermic. An ice bath should be readily available for temperature control.

Part 1: Preparation of 2-Methylbenzylmagnesium Chloride

-

Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place the magnesium turnings (1.46 g, 60.0 mmol) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool.

-

Initiation of Grignard Formation: Add 20 mL of anhydrous 2-MeTHF to the flask. In the dropping funnel, prepare a solution of 2-methylbenzyl chloride (7.03 g, 50.0 mmol) in 50 mL of anhydrous 2-MeTHF.

-

Grignard Reagent Synthesis: Add approximately 5 mL of the 2-methylbenzyl chloride solution from the dropping funnel to the magnesium turnings. The reaction should initiate, as indicated by a gentle bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining 2-methylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux. The total addition should take approximately 30-45 minutes.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a dark grey or brownish color.

Part 2: Reaction with 3,4-Difluorobenzonitrile

-

Addition of the Nitrile: Prepare a solution of 3,4-difluorobenzonitrile (6.26 g, 45.0 mmol) in 50 mL of anhydrous 2-MeTHF in the dropping funnel.

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Slowly add the 3,4-difluorobenzonitrile solution dropwise to the stirred Grignard reagent over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

Part 3: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly and carefully quench the reaction by the dropwise addition of 100 mL of 1 M hydrochloric acid. This will hydrolyze the intermediate ketimine and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (50 mL). Dry the combined organic layers over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). Collect the fractions containing the desired product and combine them.

-

Final Product: Remove the solvent from the purified fractions under reduced pressure to yield 3',4'-Difluoro-3-(2-methylphenyl)propiophenone as the final product. Characterize the product by appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Caption: A step-by-step experimental workflow diagram.

Troubleshooting and Key Considerations

-

Failure of Grignard reaction to initiate: This is a common issue. Ensure all glassware is scrupulously dry. Crushing a few pieces of magnesium with a glass rod (under inert atmosphere) can expose a fresh surface. A small amount of 1,2-dibromoethane can also be used as an initiator.

-

Low yield of Grignard reagent: This is often due to Wurtz coupling. Ensure slow, controlled addition of the 2-methylbenzyl chloride, and maintain a gentle reflux. Using 2-MeTHF as the solvent is crucial for minimizing this side reaction[4].

-

Formation of a tertiary alcohol: If the ketone product is not isolated promptly after the workup, any remaining Grignard reagent could potentially react with it. However, the acidic workup should effectively quench all the Grignard reagent.

-

Incomplete hydrolysis of the ketimine: Ensure that the quenching step with aqueous acid is performed thoroughly and that the mixture is stirred for a sufficient time to allow for complete hydrolysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone via a Grignard reaction. By understanding the underlying principles, particularly the challenges associated with benzylic Grignard reagent formation, and by adhering to the detailed experimental procedure and safety precautions, researchers can reliably synthesize this valuable fluorinated propiophenone derivative for applications in drug discovery and development.

References

-

Solvent screening of benzyl chloride Grignard reaction. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

-

Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 26, 2026, from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Propiophenone. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Wurtz coupling: r/Chempros. (2025, July 8). Reddit. Retrieved January 26, 2026, from [Link]

-

PROPIOPHENONE. (n.d.). SDI. Retrieved January 26, 2026, from [Link]

Sources

- 1. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. manavchem.com [manavchem.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

analytical methods for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone characterization

An Application Guide to the Comprehensive Characterization of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone

Abstract

This document provides a detailed guide for the analytical characterization of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, a key intermediate in various research and development pipelines, particularly in pharmaceuticals. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the structural integrity, purity, and physicochemical properties of the compound. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and validated approach to analysis. We will cover a multi-technique workflow including spectroscopic, chromatographic, and thermal methods, providing a holistic characterization framework.

Introduction and Compound Overview

3',4'-Difluoro-3-(2-methylphenyl)propiophenone (CAS: 898790-11-9) is a fluorinated aromatic ketone. The presence of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this one of high interest in medicinal chemistry and materials science.[1] Given its potential role as a precursor or active pharmaceutical ingredient (API), rigorous analytical characterization is not merely a quality control step but a foundational requirement for regulatory submission and ensuring reproducible downstream results.

This guide establishes an integrated analytical strategy to confirm the compound's identity, elucidate its structure, quantify its purity, and determine its key thermal properties.

Compound Properties

A summary of the key physicochemical properties for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is presented below.[2]

| Property | Value | Source |

| IUPAC Name | 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one | PubChem[2] |

| Molecular Formula | C₁₆H₁₄F₂O | PubChem[2] |

| Molecular Weight | 260.28 g/mol | PubChem[2] |

| Exact Mass | 260.10127139 Da | PubChem[2] |

| Structure | PubChem[2] |

Structural Elucidation: A Spectroscopic Approach

The primary goal of structural elucidation is to confirm that the synthesized molecule has the correct atomic connectivity. This is achieved through a combination of techniques that probe different aspects of the molecular structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.[3] For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.

Causality: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical. The solvent must fully dissolve the sample without reacting with it and should have minimal overlapping signals with the analyte. CDCl₃ is often a good first choice for non-polar to moderately polar compounds.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16 scans, 1-second relaxation delay, 30° pulse angle.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay.

-

Reference the CDCl₃ solvent peak to 77.16 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. No internal standard is typically required; an external standard or referencing to the spectrometer's frequency is used.

-

¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it excellent for resolving the two distinct fluorine environments.[4]

-

| Nucleus | Expected Chemical Shifts (ppm) | Key Features & Interpretation |

| ¹H NMR | ~7.8-8.1 (m, 2H), ~7.2-7.4 (m, 5H), ~3.3 (t, 2H), ~3.1 (t, 2H), ~2.3 (s, 3H) | Aromatic protons on the difluorophenyl ring will be downfield and show complex splitting due to H-H and H-F coupling. The triplet signals correspond to the two methylene (-CH₂-) groups of the propane chain. A singlet around 2.3 ppm confirms the methyl group. |

| ¹³C NMR | ~195 (C=O), ~115-160 (Aromatic C, with C-F coupling), ~40 (-CH₂-), ~30 (-CH₂-), ~19 (-CH₃) | The carbonyl carbon is significantly downfield. Aromatic carbons bonded to fluorine will appear as doublets with large ¹JCF coupling constants. |

| ¹⁹F NMR | -130 to -150 | Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring. The splitting patterns will be influenced by coupling to each other (JFF) and to adjacent aromatic protons (JHF).[5] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that further confirms the structure.[3] High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, allowing for unambiguous molecular formula determination.

Causality: Electron Ionization (EI) is a common "hard" ionization technique that induces significant fragmentation, providing a structural fingerprint. Electrospray Ionization (ESI) is a "soft" technique that typically preserves the molecular ion, making it ideal for accurate mass determination.

-

HRMS (ESI-TOF):

-

Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.

-

Infuse the solution directly into an ESI-Time of Flight (TOF) mass spectrometer.

-

Acquire the spectrum in positive ion mode. The primary ion observed should be the protonated molecule [M+H]⁺.

-

-

GC-MS (EI):

-

Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane.

-

Inject 1 µL into a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an EI source.

-

The GC separates the sample from any volatile impurities before it enters the MS.

-

The resulting mass spectrum will show the molecular ion [M]⁺• and a series of fragment ions.

-

| Technique | Expected m/z | Interpretation |

| HRMS (ESI) | 261.1087 | Corresponds to the protonated molecule, [C₁₆H₁₅F₂O]⁺. Verifies the elemental composition. |

| GC-MS (EI) | 260.1013 (M⁺•) | The molecular ion peak, confirming the molecular weight.[2] |

| 139.0243 | Fragment from α-cleavage, corresponding to the [C₈H₅F₂O]⁺ ion (difluoro-benzoyl cation). This is a very common fragmentation pathway for ketones.[6] | |

| 119.0861 | Fragment from cleavage on the other side of the carbonyl, corresponding to the [C₉H₁₁]⁺ ion (2-methylphenylethyl cation). | |

| 105.0704 | Fragment corresponding to the [C₈H₉]⁺ ion (tolyl-methyl cation), often seen from rearrangement/further fragmentation. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-